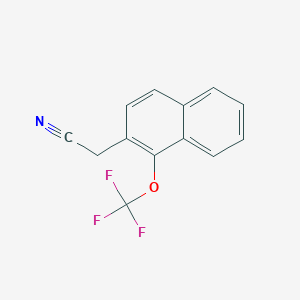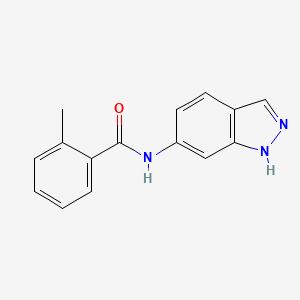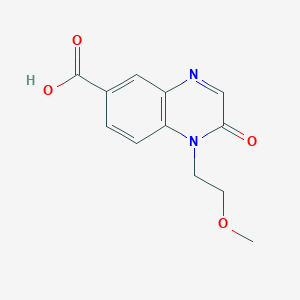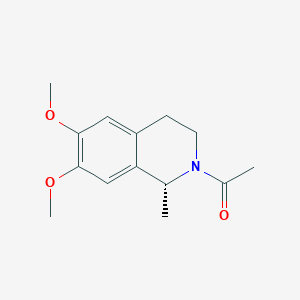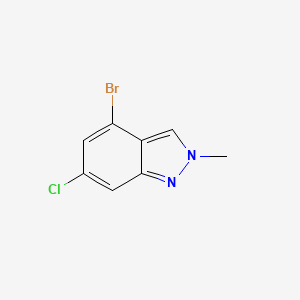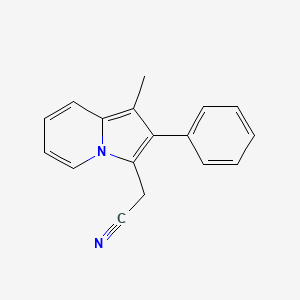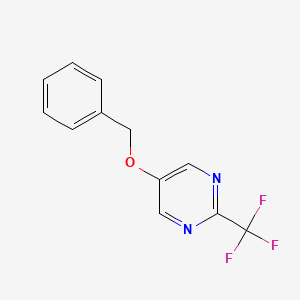
1,8-Naphthyridin-2-amine, 3-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1,8-naphthyridin-2-amine is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a methoxyphenyl group attached to the naphthyridine core. Naphthyridines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1,8-naphthyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyaniline and 2-chloronicotinic acid.
Coupling Reaction: The 4-methoxyaniline is coupled with 2-chloronicotinic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Cyclization: The resulting intermediate undergoes cyclization to form the naphthyridine core.
Industrial Production Methods
Industrial production of 3-(4-methoxyphenyl)-1,8-naphthyridin-2-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthyridine N-oxide derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their catalytic activity . This interaction can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
類似化合物との比較
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Similar structure but with an indole core instead of a naphthyridine core.
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole core.
Uniqueness
3-(4-Methoxyphenyl)-1,8-naphthyridin-2-amine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This compound exhibits a different binding affinity and selectivity towards molecular targets compared to its indole and imidazole counterparts .
特性
CAS番号 |
60467-64-3 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C15H13N3O/c1-19-12-6-4-10(5-7-12)13-9-11-3-2-8-17-15(11)18-14(13)16/h2-9H,1H3,(H2,16,17,18) |
InChIキー |
RMNQYJXGPQGCQI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone](/img/structure/B11864610.png)

